molecular formula C14H14O4S B13930646 1-(Hydroxymethyl)-2-((6-hydroxymethylphenyl)sulfonyl)benzene CAS No. 24536-81-0

1-(Hydroxymethyl)-2-((6-hydroxymethylphenyl)sulfonyl)benzene

Katalognummer: B13930646
CAS-Nummer: 24536-81-0
Molekulargewicht: 278.33 g/mol
InChI-Schlüssel: QPEWJSLCKLEROF-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1-(Hydroxymethyl)-2-((6-hydroxymethylphenyl)sulfonyl)benzene is an organic compound characterized by the presence of hydroxymethyl and sulfonyl groups attached to a benzene ring

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of 1-(Hydroxymethyl)-2-((6-hydroxymethylphenyl)sulfonyl)benzene typically involves the reaction of benzene derivatives with sulfonyl chlorides and hydroxymethylating agents. One common method includes the use of a Friedel-Crafts sulfonylation reaction followed by hydroxymethylation. The reaction conditions often require the presence of a Lewis acid catalyst, such as aluminum chloride, and an appropriate solvent like dichloromethane.

Industrial Production Methods: Industrial production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters, such as temperature and pressure, are crucial for large-scale synthesis.

Analyse Chemischer Reaktionen

Types of Reactions: 1-(Hydroxymethyl)-2-((6-hydroxymethylphenyl)sulfonyl)benzene undergoes various chemical reactions, including:

    Oxidation: The hydroxymethyl groups can be oxidized to form aldehydes or carboxylic acids.

    Reduction: The sulfonyl group can be reduced to a sulfide under specific conditions.

    Substitution: Electrophilic aromatic substitution reactions can occur at the benzene ring, allowing for further functionalization.

Common Reagents and Conditions:

    Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Reagents like lithium aluminum hydride or hydrogen gas with a palladium catalyst.

    Substitution: Halogenating agents like bromine or chlorinating agents in the presence of a Lewis acid catalyst.

Major Products Formed:

  • Oxidation of hydroxymethyl groups leads to the formation of benzaldehyde or benzoic acid derivatives.
  • Reduction of the sulfonyl group results in the formation of benzene sulfide derivatives.
  • Substitution reactions yield various halogenated benzene derivatives.

Wissenschaftliche Forschungsanwendungen

1-(Hydroxymethyl)-2-((6-hydroxymethylphenyl)sulfonyl)benzene has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a biochemical probe due to its ability to interact with specific enzymes and proteins.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the production of specialty chemicals and materials with unique properties.

Wirkmechanismus

The mechanism by which 1-(Hydroxymethyl)-2-((6-hydroxymethylphenyl)sulfonyl)benzene exerts its effects involves interactions with molecular targets such as enzymes and receptors. The hydroxymethyl and sulfonyl groups play a crucial role in these interactions, influencing the compound’s binding affinity and specificity. The pathways involved may include inhibition of specific enzymes or modulation of signaling pathways, leading to the observed biological effects.

Vergleich Mit ähnlichen Verbindungen

  • 1-(Hydroxymethyl)-2-(phenylsulfonyl)benzene
  • 1-(Hydroxymethyl)-2-((4-hydroxymethylphenyl)sulfonyl)benzene
  • 1-(Hydroxymethyl)-2-((6-methylphenyl)sulfonyl)benzene

Comparison: 1-(Hydroxymethyl)-2-((6-hydroxymethylphenyl)sulfonyl)benzene is unique due to the presence of two hydroxymethyl groups, which enhance its reactivity and potential for further functionalization

Eigenschaften

CAS-Nummer

24536-81-0

Molekularformel

C14H14O4S

Molekulargewicht

278.33 g/mol

IUPAC-Name

[2-[2-(hydroxymethyl)phenyl]sulfonylphenyl]methanol

InChI

InChI=1S/C14H14O4S/c15-9-11-5-1-3-7-13(11)19(17,18)14-8-4-2-6-12(14)10-16/h1-8,15-16H,9-10H2

InChI-Schlüssel

QPEWJSLCKLEROF-UHFFFAOYSA-N

Kanonische SMILES

C1=CC=C(C(=C1)CO)S(=O)(=O)C2=CC=CC=C2CO

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.